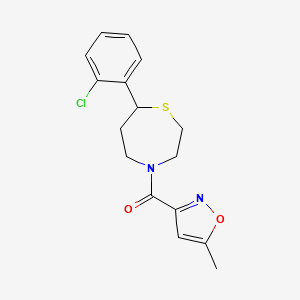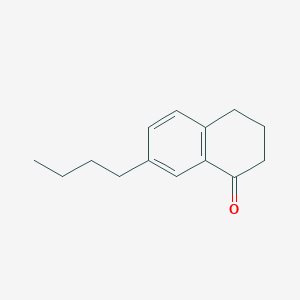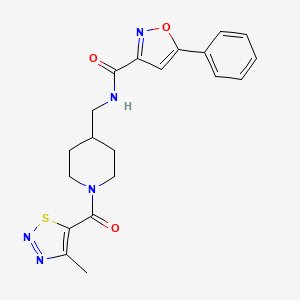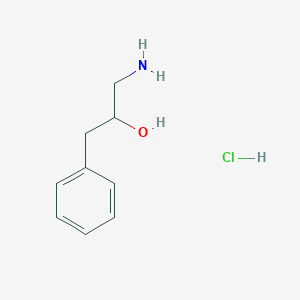![molecular formula C15H17ClN2O2 B2763076 2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-54-0](/img/structure/B2763076.png)
2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole
描述
2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole, also known as CMDMI, is an organic compound belonging to the class of indole derivatives. It is an important building block for the synthesis of many biologically active compounds. CMDMI is used in a wide range of applications, from drug discovery to materials science. The synthesis of CMDMI is relatively straightforward and involves the reaction of an aldehyde, an amine, and a chloroformate.
科学研究应用
2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole is used in a wide range of scientific research applications, from drug discovery to materials science. It has been used in the synthesis of biologically active compounds, such as peptidomimetics, for pharmaceutical and medical applications. This compound has also been used in the synthesis of polymers, dyes, and other materials for use in various applications.
作用机制
2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole is an organic compound belonging to the class of indole derivatives. The mechanism of action of this compound is not well understood. However, it is believed that the compound can interact with various biological targets, such as enzymes, receptors, and transporters, to produce its biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound can interact with various biological targets, such as enzymes, receptors, and transporters, to produce its biological effects. It has been suggested that this compound may act as an anti-inflammatory agent, as well as an inhibitor of the enzyme acetylcholinesterase.
实验室实验的优点和局限性
The advantages of using 2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole in laboratory experiments include its relatively straightforward synthesis, its availability, and its low cost. The main limitation of using this compound is its lack of specificity, as it may interact with multiple biological targets.
未来方向
Future research on 2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole should focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug discovery and materials science. Other areas of research include the development of new methods for the synthesis of this compound and the exploration of its potential therapeutic applications. Additionally, further studies should be conducted to evaluate the safety and toxicity of this compound.
合成方法
The synthesis of 2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole involves the reaction of an aldehyde, an amine, and a chloroformate. A typical procedure involves the reaction of an aldehyde with an amine in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The resulting imine is then reacted with a chloroformate in the presence of a base, such as sodium hydroxide, to give the desired this compound product.
属性
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)14(19)20-17-9-11-10-7-5-6-8-12(10)18(4)13(11)16/h5-9H,1-4H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJQGMLZSNNDB-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320816 | |
| Record name | [(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477887-54-0 | |
| Record name | [(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2762993.png)





![1-(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2763003.png)
![2-Ethyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2763006.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2763009.png)
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)
![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)